锗酸铋

描述

Synthesis Analysis

BGO can be synthesized using the Czochralski technique, producing large single crystals of body-centered cubic symmetry. This method highlights BGO's pale yellow color and its transparency range from 0.45 μm to 7.5 μm (Ballman, 1967). Additionally, a colloidal synthesis approach for germanium nanorods, facilitated by the presence of bismuth, has been reported, showcasing an alternative synthesis pathway that could potentially be adapted for BGO (Chockla et al., 2011).

Molecular Structure Analysis

The crystal structure of BGO has been meticulously studied, revealing its cubic system with space group I23 and lattice constant a = 10.1455±0.0008 A at 298°K. This structure supports the unique properties of BGO, including its piezoelectricity (Abrahams, Jamieson, & Bernstein, 1967).

Chemical Reactions and Properties

Research on BGO doped with chromium highlights significant changes in optical properties, indicating the material's versatility and potential for various applications. The doping process introduces a strong absorption band, affecting the material's photochromic response (McCullough et al., 2001).

Physical Properties Analysis

BGO's ultrasonic properties have been explored, revealing its low elastic wave velocities and loss, which, combined with its strong piezoelectricity, suggest potential for information storage applications at very high frequencies (Spencer, Lenzo, & Ballman, 1966). Additionally, the dielectric properties of BGO have been examined across a wide temperature range, providing insights into its electrical behavior and potential for electronic device applications (Link, Fontanella, & Andeen, 1980).

Chemical Properties Analysis

The broad infrared luminescence of bismuth-doped germanium oxide glasses has been discovered, showing potential for optical amplification over a wide bandwidth. This property is crucial for applications in optical communications (Peng et al., 2004).

科学研究应用

晶体生长和工程材料:BGO 用作正锗酸铋晶体生长的前体。起始氧化物 (Bi_2O_3 和 GeO_2) 的氯含量对于这种材料的工程性能至关重要 (Polyakova、Shuvaeva 和 Saprykin,2008 年).

压电应用:BGO 已生长为表现出强压电特性的单晶,使其适用于各种设备中的应用 (Ballman,1967 年).

光通信:铋-钽共掺杂锗酸盐玻璃表现出超宽带发射,使其有望用于光通信中,例如宽带可调谐激光器和宽带放大器 (Peng、Qiu、Chen、Meng 和 Zhu,2005 年).

压力传感:BGO 的介电常数随施加的高静水压力和温度而变化,表明其作为压力传感器的潜力 (Jain 和 Kashyap,1996 年).

电催化测试:不可逆吸附在铂电极上的铋和锗用于筛选多晶电极的表面畴,帮助表征电极表面 (Rodríguez、Herrero、Solla-Gullón、Vidal-Iglesias、Aldaz 和 Feliu,2005 年).

电离辐射探测器:由 BGO 合成的正锗酸铋晶体用于电离辐射探测器,在医学成像和辐射探测中得到应用 (Smirnov 和 Yukhin,1994 年).

光学性能的改善:飞秒脉冲激光对 BGO 单晶的辐照改善了光学性能,表明了增强光学器件性能的潜力 (KovaľeviĿ 等人,2016 年).

荧光强度增强:在铋掺杂二氧化硅玻璃中,GeO2 添加剂导致荧光强度发生显着变化,显示出在光学技术中的应用潜力 (Fujimoto、Hirata、Kuwada 和 Nakatsuka,2007 年).

超声波设备应用:BGO 的弹性、压电和介电常数使其适用于超声波设备应用 (Onoe、Warner 和 Ballman,1967 年).

光放大:铋和铝共掺杂的锗酸盐玻璃表现出宽带红外发光,可用于通信技术中的光放大 (Peng、Qiu、Chen、Meng、Yang、Jiang 和 Zhu,2004 年).

安全和危害

BGO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use personal protective equipment/face protection when handling BGO .

未来方向

BGO glasses are well known as a promising active medium for broadband near-infrared spectral range fiber lasers and as an initial matrix for nonlinear optical glass ceramics . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . BGO glasses are suitable for optical fiber amplifier applications operating at C- and L-band .

属性

InChI |

InChI=1S/4Bi.3Ge.12H2O/h;;;;;;;12*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCSMBGZHYTXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

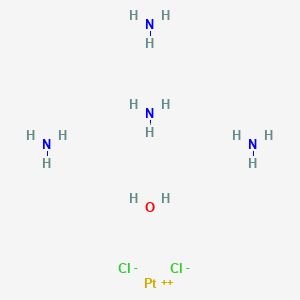

Molecular Formula |

Bi4Ge3H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | Bismuth germanium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth germanium oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)